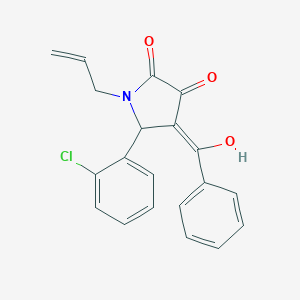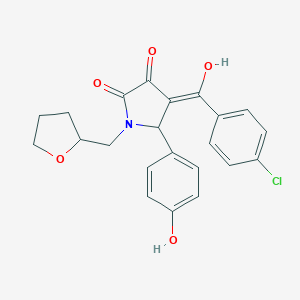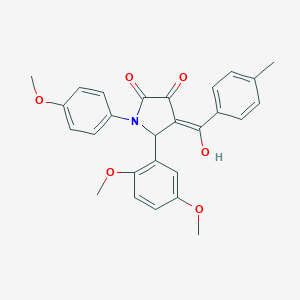
1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ABPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. ABPP is a type of pyrrolone derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one inhibits serine hydrolases by covalently binding to the active site of the enzyme. The mechanism of inhibition involves the nucleophilic attack of the serine residue in the active site of the enzyme on the carbonyl group of 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, resulting in the formation of a covalent bond between the enzyme and 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. This covalent bond irreversibly inactivates the enzyme, leading to a decrease in its activity.
Biochemical and Physiological Effects:
1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, depending on the specific serine hydrolase that is inhibited. For example, inhibition of fatty acid amide hydrolase (FAAH) by 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one results in an increase in the levels of endocannabinoids, which are involved in the regulation of pain, appetite, and mood. Inhibition of acetylcholinesterase (AChE) by 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one results in an increase in the levels of acetylcholine, which is involved in the regulation of cognitive function and muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool, including its high potency, selectivity, and irreversibility of inhibition. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can also be used to identify and characterize novel serine hydrolases in different organisms. However, 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has some limitations, including its potential toxicity and the need for appropriate controls to ensure that the observed effects are due to the inhibition of the target enzyme and not due to off-target effects.
Orientations Futures
There are several future directions for 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one research, including the identification and characterization of novel serine hydrolases, the development of 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one-based probes for in vivo imaging of enzyme activity, and the development of 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one-based therapeutics for the treatment of diseases. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can also be used to study the role of serine hydrolases in the microbiome and the environment. Further research is needed to fully understand the potential applications of 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in various fields.
Conclusion:
In conclusion, 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been synthesized using different methods, and its mechanism of action has been studied in detail. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used to identify and characterize novel serine hydrolases in different organisms and to study the role of serine hydrolases in diseases. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool, including its high potency, selectivity, and irreversibility of inhibition, but also has some limitations. There are several future directions for 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one research, including the development of 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one-based probes for in vivo imaging of enzyme activity and the development of 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one-based therapeutics for the treatment of diseases.
Méthodes De Synthèse
1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been synthesized using different methods, including the reaction of 2-chlorobenzoyl chloride with allylamine, followed by the reaction of the resulting product with ethyl acetoacetate and sodium ethoxide. Another method involves the reaction of 2-chlorobenzoyl chloride with allylamine, followed by the reaction of the resulting product with ethyl acetoacetate and sodium ethoxide in the presence of acetic acid. Both methods have been reported to yield 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with high purity and yield.
Applications De Recherche Scientifique
1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a potent inhibitor of serine hydrolases, which are important enzymes involved in various physiological processes, such as lipid metabolism, inflammation, and neurotransmission. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used to identify and characterize novel serine hydrolases in different organisms, including bacteria, plants, and animals. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been used to study the role of serine hydrolases in diseases, such as cancer, Alzheimer's disease, and obesity.
Propriétés
Formule moléculaire |
C20H16ClNO3 |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
(4Z)-5-(2-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H16ClNO3/c1-2-12-22-17(14-10-6-7-11-15(14)21)16(19(24)20(22)25)18(23)13-8-4-3-5-9-13/h2-11,17,23H,1,12H2/b18-16- |
Clé InChI |
IQQSGGIQEUXDIL-VLGSPTGOSA-N |
SMILES isomérique |
C=CCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3Cl |
SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3Cl |
SMILES canonique |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282464.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)



![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)